molecular formula C11H15N5O4 B8685945 immucillin G CAS No. 209799-75-7

immucillin G

Cat. No.: B8685945
CAS No.: 209799-75-7
M. Wt: 281.27 g/mol
InChI Key: KBIDJCVAURJXFG-PVEDRDFWSA-N
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Description

Immucillin-G is a small molecule that belongs to the class of organic compounds known as pyrrolopyrimidines. These compounds contain a pyrrole ring fused to a pyrimidine ring. Immucillin-G is a potent inhibitor of purine nucleoside phosphorylase, an enzyme involved in the purine salvage pathway. This compound has shown promise in various therapeutic applications, particularly in the treatment of T-cell related diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Immucillin-G involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of Immucillin-G follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput synthesis techniques, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Immucillin-G undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Immucillin-G can lead to the formation of oxidized pyrrolopyrimidine derivatives, while substitution reactions can yield various substituted pyrrolopyrimidines .

Scientific Research Applications

Immucillin-G has a wide range of scientific research applications, including:

Mechanism of Action

Immucillin-G exerts its effects by inhibiting the enzyme purine nucleoside phosphorylase. This enzyme is involved in the purine salvage pathway, which is essential for the recycling of purines in cells. By inhibiting this enzyme, Immucillin-G disrupts the purine salvage pathway, leading to the depletion of purine nucleotides and subsequent effects on cellular processes. The molecular targets and pathways involved include the binding of Immucillin-G to the active site of purine nucleoside phosphorylase, preventing the enzyme from catalyzing its reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Immucillin-G is unique due to its specific chemical structure and its potent inhibitory activity against purine nucleoside phosphorylase. Compared to other similar compounds, Immucillin-G has shown promising results in preclinical studies and has potential for further development as a therapeutic agent .

Properties

CAS No.

209799-75-7

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

IUPAC Name

2-amino-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C11H15N5O4/c12-11-15-5-3(1-13-7(5)10(20)16-11)6-9(19)8(18)4(2-17)14-6/h1,4,6,8-9,13-14,17-19H,2H2,(H3,12,15,16,20)/t4-,6+,8-,9+/m1/s1

InChI Key

KBIDJCVAURJXFG-PVEDRDFWSA-N

SMILES

C1=C(C2=C(N1)C(=O)NC(=N2)N)C3C(C(C(N3)CO)O)O

Isomeric SMILES

C1=C(C2=C(N1)C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O

Canonical SMILES

C1=C(C2=C(N1)C(=O)NC(=N2)N)C3C(C(C(N3)CO)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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